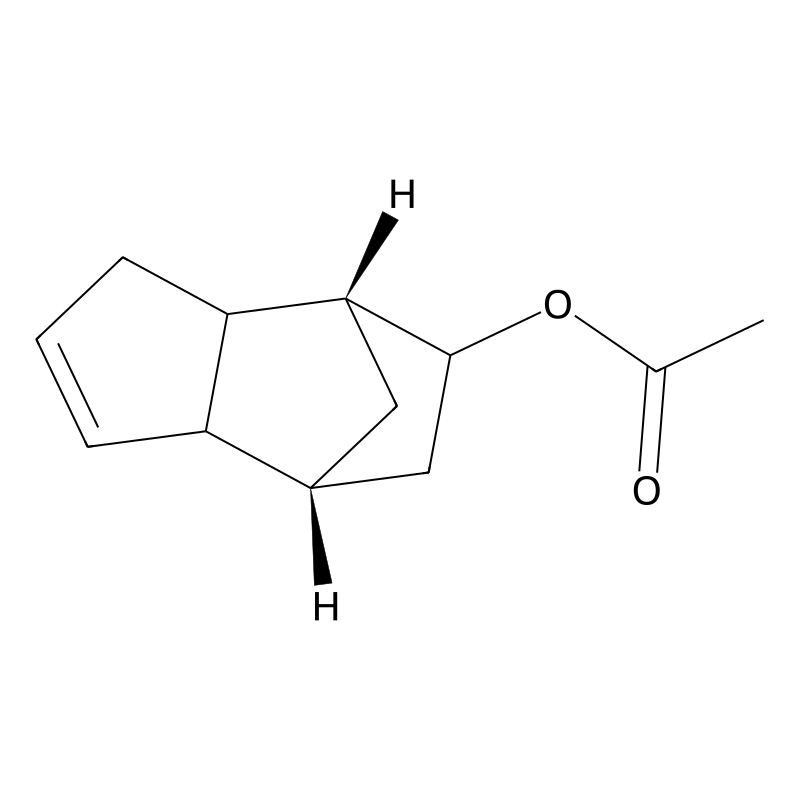

Tricyclodecenyl acetate

Content Navigation

Formulators face rapid loss of floral character when benzyl acetate or linalyl acetate saponifies in soap bases and bleach. Tricyclodecenyl acetate (Verdyl acetate) eliminates this failure point with documented hydrolytic stability at pH 9-12.

- 100-hour substantivity at low vapor pressure (0.014 mmHg) for long-lasting fabric and air care.

- Sharp diffusion and immediate impact in wet-stage personal care, outperforming propionate homologue.

- Consistent supply as a cost-effective drop-in replacement for bulk industrial fragrance.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Tricyclodecenyl acetate (CAS 5413-60-5), commercially known as Verdyl acetate or Jasmacyclene, is a synthetic dicyclopentadiene-derived ester utilized in industrial chemoinformatics and functional fragrance formulation [1]. Characterized by its bulky tricyclic framework, it serves as a high-impact, cost-effective substitute for natural floral and green isolates. Its most procurement-relevant attributes are its robust hydrolytic stability in high-pH environments and its low vapor pressure, which make it indispensable for functional product manufacturing where traditional aliphatic or monocyclic esters fail [2].

Procurement Fit

Generic substitution with common floral esters, such as benzyl acetate or linalyl acetate, frequently fails in industrial applications due to their susceptibility to alkaline hydrolysis. In harsh media like soap bases, heavy-duty detergents, or bleach (pH 9–12), these simpler esters undergo rapid saponification, resulting in complete loss of the target chemical profile and intended performance [1]. Furthermore, substituting with other tricyclodecenyl homologs (such as the propionate) alters the volatility profile, eliminating the sharp diffusion required for immediate impact in wet-stage applications [2]. Consequently, tricyclodecenyl acetate cannot be generically replaced without compromising either formulation stability or olfactive performance.

Substitution Risk

Hydrolytic Stability in High-pH Media

Benzyl acetate, a traditional floral ester, undergoes rapid partial hydrolysis in alkaline media (pH 9–12), leading to odor degradation and loss of impact in soap and detergent bases [1]. In contrast, tricyclodecenyl acetate exhibits robust stability in these harsh environments. The bulky tricyclic dicyclopentadiene-derived backbone provides significant steric hindrance around the ester linkage, preventing saponification and maintaining the compound's structural integrity [2].

| Evidence Dimension | Hydrolytic stability in alkaline media (pH 9-12) |

| Target Compound Data | Stable; retains structural integrity without degradation |

| Comparator Or Baseline | Benzyl acetate (Undergoes partial hydrolysis and degradation) |

| Quantified Difference | Complete stability vs. partial degradation in pH 9-12 soap bases |

| Conditions | Soap/detergent base formulation (pH 9-12) |

Eliminates the need for over-dosing or encapsulation in industrial soaps, detergents, and bleach formulations, directly reducing procurement costs.

Superior Substantivity vs. Monocyclic Acetates

The volatility of an ester dictates its longevity and fixative behavior in dry-down phases. Tricyclodecenyl acetate has a vapor pressure of approximately 0.014 mmHg at 25°C, compared to 0.177 mmHg for benzyl acetate [1][2]. This order-of-magnitude reduction in volatility translates to a dramatically extended substantivity of up to 100 hours on a standard testing blotter, whereas simpler acetates evaporate in a fraction of the time [2].

| Evidence Dimension | Vapor pressure and blotter substantivity |

| Target Compound Data | 0.014 mmHg at 25°C; 100 hours substantivity |

| Comparator Or Baseline | Benzyl acetate (0.177 mmHg at 25°C; substantivity measured in hours) |

| Quantified Difference | >10x lower vapor pressure; multi-day vs. multi-hour substantivity |

| Conditions | 25°C vapor pressure measurement and 100% concentration blotter test |

Allows formulators to use the compound as both a high-impact top note and a functional fixative, reducing the need for additional base-note fixatives.

Higher Volatility than Propionate

When selecting within the tricyclodecenyl family, the acetate ester offers a more immediate diffusion in wet applications compared to its propionate homolog. Tricyclodecenyl propionate exhibits a vapor pressure of roughly 0.007 mmHg at 25°C—about 50% less volatile than the acetate (0.014 mmHg) [1][2]. This makes the acetate the targeted choice when a sharp, high-impact green-floral top note is required in aqueous or surfactant-heavy applications, whereas the propionate behaves more as a muted mid-note.

| Evidence Dimension | Vapor pressure and top-note diffusion |

| Target Compound Data | 0.014 mmHg at 25°C |

| Comparator Or Baseline | Tricyclodecenyl propionate (0.007 mmHg at 25°C) |

| Quantified Difference | 2x higher volatility for the acetate, yielding sharper initial impact |

| Conditions | 25°C vapor pressure comparison and wet-stage diffusion |

Guides the precise procurement choice between homologs based on whether immediate wet-stage diffusion (acetate) or flatter longevity (propionate) is required.

High-pH Soaps and Detergents

Directly leveraging its robust hydrolytic stability, tricyclodecenyl acetate is the material of choice for scenting heavy-duty detergents, bar soaps, and bleach products where standard esters like benzyl acetate would rapidly saponify and degrade [1].

Extended-Release Fabric Care

Utilized in fabric softeners and long-lasting air fresheners due to its 100-hour substantivity and low vapor pressure (0.014 mmHg), acting as a self-fixing top-to-mid note that outlasts traditional monocyclic acetates [2].

High-Diffusion Surfactant Systems

Selected over tricyclodecenyl propionate when immediate diffusion and sharp olfactive impact are required during the wet-use phase of personal care products, taking advantage of its precisely tuned volatility [3].

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types

O4Si-4